molecular formula C17H18INO B10771135 8-iodo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepine-7-ol CAS No. 109877-79-4

8-iodo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepine-7-ol

Cat. No.: B10771135
CAS No.: 109877-79-4
M. Wt: 377.23 g/mol
InChI Key: JGBTWNOVLISURM-QFLNOARHSA-N
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Description

8-iodo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepine-7-ol is a complex organic compound belonging to the benzazepine class. This compound is notable for its structural complexity and potential pharmacological properties. It features a benzazepine core, which is a bicyclic structure consisting of a benzene ring fused to an azepine ring. The presence of iodine, a halogen, at the 8th position, and a hydroxyl group at the 7th position, further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-iodo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepine-7-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the following steps:

    Formation of the Benzazepine Core: The initial step often involves the cyclization of a suitable precursor to form the benzazepine core. This can be achieved through a variety of methods, including the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination. This step typically involves the use of iodine (I2) or an iodine donor in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).

    Hydroxylation: The hydroxyl group at the 7th position can be introduced through selective hydroxylation reactions. This can be achieved using reagents like osmium tetroxide (OsO4) followed by reduction or through the use of other hydroxylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-iodo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepine-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to remove the iodine atom or to reduce the benzazepine ring. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for this purpose.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), osmium tetroxide (OsO4).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles for Substitution: Sodium azide (NaN3), potassium cyanide (KCN).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of deiodinated or reduced benzazepine derivatives.

    Substitution: Formation of azide or cyanide derivatives.

Scientific Research Applications

8-iodo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepine-7-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules. It can serve as a probe to study receptor-ligand interactions.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system. It may act as a ligand for certain neurotransmitter receptors.

    Industry: Used in the development of new materials and as a building block for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-iodo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepine-7-ol involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with dopamine receptors, particularly the D1 receptor, due to its structural similarity to known dopamine receptor ligands.

    Pathways Involved: The compound may modulate neurotransmitter release and receptor activity, influencing pathways related to mood, cognition, and motor control.

Comparison with Similar Compounds

Similar Compounds

    SCH-23390: A well-known D1 dopamine receptor antagonist with a similar benzazepine structure.

    SKF-38393: Another D1 receptor agonist with structural similarities.

    Nor-methyl-SCH23390: A derivative of SCH-23390 with modifications to the benzazepine core.

Uniqueness

8-iodo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepine-7-ol is unique due to the presence of the iodine atom, which can significantly alter its pharmacological profile and reactivity compared to other benzazepine derivatives. This uniqueness makes it a valuable compound for studying the effects of halogenation on biological activity and receptor binding.

Properties

CAS No.

109877-79-4

Molecular Formula

C17H18INO

Molecular Weight

377.23 g/mol

IUPAC Name

(5R)-8-(125I)iodanyl-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol

InChI

InChI=1S/C17H18INO/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12/h2-6,9-10,15,20H,7-8,11H2,1H3/t15-/m1/s1/i18-2

InChI Key

JGBTWNOVLISURM-QFLNOARHSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)[125I]

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)I

Origin of Product

United States

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